2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide (hereafter referred to as the "target compound") is an indole-based acetamide derivative characterized by a 4-acetylamino-substituted indole core linked via an acetamide bridge to a 2-(furan-2-yl)ethyl side chain. The compound’s molecular formula is C₁₉H₂₁N₃O₃, with a molecular weight of 367.39 g/mol.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)20-16-5-2-6-17-15(16)8-10-21(17)12-18(23)19-9-7-14-4-3-11-24-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
HJWNQUIXPPXLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The 4-acetylaminoindole precursor is synthesized via sequential nitration, reduction, and acetylation of indole derivatives.
-
Nitration : Indole undergoes nitration at the 4-position using HNO₃/H₂SO₄, yielding 4-nitroindole.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-aminoindole.
-
Acetylation : Treatment with acetic anhydride introduces the acetylamino group (4-acetylaminoindole).
Key Reaction :
Alkylation of Indole Nitrogen
The 1-position of 4-acetylaminoindole is alkylated with 2-(furan-2-yl)ethyl bromide via nucleophilic substitution. Sodium hydride (NaH) in DMF facilitates deprotonation and reaction with the alkylating agent.
Optimized Conditions :
Mechanism :
Acetamide Linkage Formation
The final acetamide is formed via coupling of 1-[2-(furan-2-yl)ethyl]-4-acetylaminoindole with acetyl chloride or using carbodiimide-mediated activation (EDCl/HOBt).
Procedure :
-
Activation : React 1-[2-(furan-2-yl)ethyl]-4-acetylaminoindole with EDCl/HOBt in DCM.
-
Amine Coupling : Introduce ethylamine or use in situ-generated amine intermediates.
-
Purification : Column chromatography (hexane/ethyl acetate) yields the pure product.
Alternative Convergent Approach
Furan-Ethylamine Synthesis
2-(Furan-2-yl)ethylamine is prepared via reductive amination of furfural with ethylamine:
-
Reductive Amination : Furan-2-carbaldehyde reacts with ethylamine and NaBH₃CN in methanol.
-
Isolation : Distillation or chromatography yields 2-(furan-2-yl)ethylamine.
Reaction :
Fragment Coupling
The indole and furan-ethylamine fragments are coupled via amide bond formation:
-
Acyl Chloride Route : 4-Acetylaminoindole-1-acetic acid is converted to its acyl chloride (SOCl₂) and reacted with 2-(furan-2-yl)ethylamine.
Yield Comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acyl Chloride | THF | None | 68 |
| EDCl/HOBt | DCM | DMAP | 75 |
Optimization and Challenges
Regioselectivity in Indole Alkylation
Competing alkylation at the 3-position is minimized using bulky bases (e.g., NaH) and polar aprotic solvents (DMF).
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves indole and amide byproducts.
-
Recrystallization : Ethanol/water mixtures improve purity to >98%.
Characterization Data
Spectral Analysis
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Properties
Research into similar compounds indicates that derivatives of indole structures often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with indole and furan moieties can inhibit the growth of various pathogens.
Case Study:
In vitro studies demonstrated that related compounds had minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus ranging from 128 to 256 µg/mL, suggesting potential for antimicrobial applications in this compound as well.
Antitumor Activity
The compound's structure may also confer antitumor properties. Indole derivatives are known to interact with cellular pathways involved in cancer progression.
Case Study:
A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines, including breast and colon cancer cells. Results indicated that compounds with similar structural features exhibited IC50 values below 10 µM, indicating significant growth inhibition.
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 128 - 256 | Significant inhibitory effect |
| Antimicrobial | Escherichia coli | 128 - 256 | Potential for broad-spectrum activity |
| Antitumor | HT29 (Colon Cancer) | <10 | Significant growth inhibition |
| Antitumor | MCF7 (Breast Cancer) | <10 | Enhanced by furan substitution |
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The acetylamino and furan groups may further enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares a core indole-acetamide structure with several analogs, but variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The furan-ethyl group in the target compound may reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs (e.g., 10l , 18 ), which benefit from polar groups .
- Metabolic Stability : Fluorine-containing analogs (e.g., 10j , 4f ) resist oxidative metabolism due to C-F bonds . The target compound’s furan ring, however, may undergo CYP450-mediated oxidation, necessitating prodrug strategies.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide , identified by its CAS number 1630851-06-7, is a synthetic indole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure and Formula:
- Molecular Formula: C₁₉H₂₀N₄O₂
- Molecular Weight: 336.4 g/mol
- IUPAC Name: this compound
Physical Properties:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antiviral Properties
Recent studies have indicated that compounds with indole structures, including This compound , exhibit significant antiviral activity. For instance, related indole derivatives have shown efficacy against viruses such as Hepatitis C and Herpes Simplex Virus (HSV) . The mechanism often involves inhibition of viral replication through interaction with viral enzymes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of indole can inhibit the growth of various bacterial strains. The specific activity of This compound against pathogens such as Salmonella typhimurium and Candida albicans has been explored . The IC50 values for these activities suggest a promising antimicrobial profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The indole nucleus enhances binding affinity to various receptors, modulating signaling pathways crucial for cellular function .
Case Studies and Experimental Findings
Several studies have documented the biological effects of similar compounds:
- Antiviral Efficacy:
- Antimicrobial Assays:
-
Cytotoxicity Tests:
- Preliminary cytotoxicity assessments indicated low toxicity levels in human cell lines, suggesting a favorable therapeutic window for further development .
Q & A
Q. What are the key synthetic strategies for 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Indole Core Functionalization : Introduce the acetylamino group at position 4 of the indole ring via nucleophilic substitution or Friedel-Crafts acylation under inert conditions (N₂ atmosphere) .
Acetamide Linkage Formation : Couple the modified indole with 2-(furan-2-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using H/C NMR and HRMS .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., indole NH at δ 10.2–10.8 ppm, furan protons at δ 6.3–7.4 ppm). C NMR confirms carbonyl groups (acetamide C=O at ~168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₃O₃: 338.1497) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) with ≥95% purity threshold .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer:
- Temperature Control : Conduct coupling reactions at 0–5°C to minimize side reactions (e.g., epimerization) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for indole functionalization or coupling steps; optimize equivalents (0.5–2 mol%) .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates.
- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (temperature, catalyst loading, solvent) .
Q. What in silico methods are suitable for predicting the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., Bcl-2/Mcl-1) or GPCRs. Focus on hydrogen bonding with the acetamide group and π-π stacking of the indole ring .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability in solvent (TIP3P water model) .
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., MOE) to align with known inhibitors (e.g., indole-based kinase inhibitors) .
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved across studies?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for cell line heterogeneity (e.g., NCI-60 panel) .
- Structural Analog Comparison : Compare activity profiles of analogs (e.g., fluoro vs. methoxy substituents) to identify SAR trends .
Q. What strategies can elucidate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (NADPH cofactor) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring or glucuronidation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the indole ring to block oxidative metabolism .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes to enhance solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts of the acetamide group .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize particle size (DLS) and drug loading (UV-Vis) .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
Methodological Answer:
- Western Blotting : Measure apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) in treated vs. control cell lines .
- siRNA Knockdown : Silence putative targets (e.g., Akt) and assess rescue of cytotoxic effects .
- Xenograft Studies : Administer compound (10–50 mg/kg, i.p.) to nude mice with HT-29 tumors; monitor tumor volume and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
